molecular formula C8H11N3S B8544899 N-Cyano-N'-(2-methyl-3-butyn-2-yl)-S-methyl Isothiourea

N-Cyano-N'-(2-methyl-3-butyn-2-yl)-S-methyl Isothiourea

Cat. No. B8544899
M. Wt: 181.26 g/mol
InChI Key: BUXPBJUGIAOFFS-UHFFFAOYSA-N
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Patent
US04157347

Procedure details

A solution of dimethyl cyanodithioimidocarbonate (9.0 g, 0.615 mole) and 1,1-dimethylpropargylamine (90% amine, remainder water, 5.68 g, 0.0615 mole) in acetonitrile (125 ml) was stirred at reflux temperature for 13 days. The reaction mixture was evaporated under reduced pressure and the residue chromatographed on silica gel. The appropriate fractions were combined and the product was recrystallized from toluene to give the title product, mp 128°-130.5° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[CH3:9][C:10]([NH2:14])([C:12]#[CH:13])[CH3:11]>C(#N)C>[C:1]([NH:3][C:4](=[N:14][C:10]([CH3:11])([C:12]#[CH:13])[CH3:9])[S:5][CH3:6])#[N:2]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(#N)N=C(SC)SC
Name
Quantity
5.68 g
Type
reactant
Smiles
CC(C)(C#C)N
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 13 days
Duration
13 d
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(#N)NC(SC)=NC(C)(C#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.